molecular formula C12H16N6O3 B1336511 Histidylhistidine CAS No. 306-14-9

Histidylhistidine

Cat. No. B1336511
CAS RN: 306-14-9
M. Wt: 292.29 g/mol
InChI Key: SGCGMORCWLEJNZ-UWVGGRQHSA-N
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Description

Histidylhistidine (His-His) is a dipeptide formed by the combination of two histidine molecules . Histidine is an essential amino acid that plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system .


Synthesis Analysis

The prebiotic synthesis of His-His has been studied under plausible prebiotic conditions using histidine (His), cyanamide, and 4-amino-5-imidazole carboxamide. A yield of up to 14.4% has been achieved, and a trace amount of His trimer was also detected . Another study investigated the enzymatic detection of histidine among the 20 amino acids using histidyl-tRNA synthetase (HisRS) as the histidine recognition element .


Molecular Structure Analysis

The molecular formula of His-His is C12H16N6O3 . The structure of histidine, a component of His-His, has been numerically examined, indicating that the L-histidine crystal has an insulating band gap of approximately 4.38 eV .


Chemical Reactions Analysis

Histidyl-histidine has been found to be a remarkably effective catalyst of peptide bond formation in the reaction of glycine in a fluctuating (hot-dry, cold-wet) clay environment . The enhancing effect of His-His has been tested in the dephosphorylation of dAMP, the hydrolysis of oligo (A) 12, and the oligomerization of 2′,3′-cAMP .


Physical And Chemical Properties Analysis

The physical and chemical properties of histidine, a component of His-His, are unique and have created a good theoretical rationale to suggest the use of histidine as a nutritional supplement in a wide range of conditions .

Scientific Research Applications

Neuroprotective Actions

Histidylhistidine, an analogue of histidine, shows promising neuroprotective effects. In a study, the histidine analogue was effective in reducing brain damage and improving functional outcomes in a mouse model of ischemic stroke. It protected neurons against various forms of stress, including lipid peroxidation, hypoxia, and deprivation of oxygen and glucose, suggesting potential therapeutic applications in stroke and neurodegenerative conditions (Tang et al., 2007).

Histamine Synthesis Inhibition

α-Fluoromethylhistidine (α-FMH), an inhibitor of histidine decarboxylase, effectively inhibits histamine synthesis in the brain. This inhibition is both time- and concentration-dependent, influencing brain histamine levels, with implications for understanding the physiological role of brain histamine (Garbarg et al., 1980).

Amino Acid Metabolism

Histidine supplementation affects amino acid and protein metabolism. A study in rats showed that histidine consumption altered various biochemical parameters, such as increasing ammonia production and affecting the turnover of proteins and histidine-containing peptides. This has implications for understanding the metabolic effects of histidine and its analogues (Holeček & Vodeničarovová, 2019).

Learning and Memory

Histidine has shown to have effects on learning and memory processes. Research in mice demonstrated that histidine could ameliorate learning deficits induced by scopolamine, a cholinergic antagonist. This suggests a potential role for histidine in modulating cognitive functions through histaminergic mechanisms (Miyazaki et al., 1995).

Biophysical Properties of Antibodies

Histidine, as a buffer, along with sucrose, impacts the biophysical properties of monoclonal antibodies.

Scientific Research Applications of Histidylhistidine

Neuroprotective Actions

Histidylhistidine, an analogue of histidine, shows promising neuroprotective effects. In a study, the histidine analogue was effective in reducing brain damage and improving functional outcomes in a mouse model of ischemic stroke. It protected neurons against various forms of stress, including lipid peroxidation, hypoxia, and deprivation of oxygen and glucose, suggesting potential therapeutic applications in stroke and neurodegenerative conditions (Tang et al., 2007).

Histamine Synthesis Inhibition

α-Fluoromethylhistidine (α-FMH), an inhibitor of histidine decarboxylase, effectively inhibits histamine synthesis in the brain. This inhibition is both time- and concentration-dependent, influencing brain histamine levels, with implications for understanding the physiological role of brain histamine (Garbarg et al., 1980).

Amino Acid Metabolism

Histidine supplementation affects amino acid and protein metabolism. A study in rats showed that histidine consumption altered various biochemical parameters, such as increasing ammonia production and affecting the turnover of proteins and histidine-containing peptides. This has implications for understanding the metabolic effects of histidine and its analogues (Holeček & Vodeničarovová, 2019).

Learning and Memory

Histidine has shown to have effects on learning and memory processes. Research in mice demonstrated that histidine could ameliorate learning deficits induced by scopolamine, a cholinergic antagonist. This suggests a potential role for histidine in modulating cognitive functions through histaminergic mechanisms (Miyazaki et al., 1995).

Safety And Hazards

Histidine, a component of His-His, is used as a laboratory chemical. It is advised against food, drug, pesticide, or biocidal product use . No signs of toxicity, mutagenic activity, and allergic reactions or peptic ulcers have been reported, although histidine is a histamine precursor .

Future Directions

Further studies are needed to elucidate the effects of histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . The prebiotic synthesis of His and its dimer has led to the study of the possible catalytic properties of His-His .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCGMORCWLEJNZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314242
Record name L-Histidyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Histidylhistidine

CAS RN

306-14-9
Record name L-Histidyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidyl-L-histidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'α-histidylhistidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
MA Doran, S Chaberek, AE Martell - Journal of the American …, 1964 - ACS Publications
The interactions of Cu (II) ions with histidylhistidine, histidine, histamine, and glycylglycine were investi-gated bypotentiometric and spectrophotometric techniques. Acid dissociation …
Number of citations: 72 pubs.acs.org
RA Himes, GY Park, AN Barry… - Journal of the …, 2007 - ACS Publications
Modified His−His dipeptides have been reacted with copper(I) salts to model active-site Cu ions bound by contiguous His residues in certain oxygen-activating copper proteins, as well …
Number of citations: 101 pubs.acs.org
S Kubota, JT Yang - … of the National Academy of Sciences, 1984 - National Acad Sciences
The formation of copper complexes with bis[cyclo( histidylhistidine )] copper(II) was determined potentiometrically; the maximum coordination number was four deprotonated histidine …
Number of citations: 50 www.pnas.org
K Peckelsen, J Martens, G Berden, J Oomens… - Journal of Molecular …, 2017 - Elsevier
In the complex formed between the calcium cation (Ca 2+ ) and a deprotonated HisHis dipeptide, the complex adopts a charge solvation (CS) structure. Ca 2+ , a weak binding main …
Number of citations: 22 www.sciencedirect.com
RS Herrick, CJ Ziegler, A Gambella - 2010 - Wiley Online Library
Ac‐His‐OH and His‐His‐OH were treated with [Re(CO) 3 (H 2 O) 3 ] + to yield two new compounds, which were structurally characterized. Each displays a peptide carboxamido‐N …
RP Agarwal, DD Perrin - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
Equilibrium constants at 37 C and I= 0.15 mol dm–3(K[NO3]) are reported for copper(II) and Zinc(II) complexs of histidylhistidine (HL) from pH-titration data, using a range of metal-ion …
Number of citations: 4 pubs.rsc.org
K TAKAMURA, M SAKAMOTO… - Chemical and …, 1980 - jstage.jst.go.jp
The effect of histidylhistidine on the copper (II)-catalyzed oxidation of ascorbic acid was investigated kinetically by the polarographic technique. At pH 3.8 histidylhistidine had an …
Number of citations: 2 www.jstage.jst.go.jp
ID Chawla, AC Andrews - Journal of Inorganic and Nuclear Chemistry, 1970 - Elsevier
Stepwise formation constants for the Be(II) complexes with histamine, histidine, histidylhistidine, and histidinemetylester are reported at different temperatures. The Gibbs free energy, …
Number of citations: 0 www.sciencedirect.com
HS Olcott, A Lukton - Archives of Biochemistry and Biophysics, 1961 - Elsevier
… In this paper we compare the relative affinities of histidine, 1methylhistidine, anserine, carnosine, histamine, histidylhistidine, imidazole, and nicotinamide for heroin and heme in borate …
Number of citations: 15 www.sciencedirect.com
A Zuberbühler - Helvetica Chimica Acta, 1970 - europepmc.org
… Influence of more viscous complex components histamine, histidine, carnosine and histidylhistidine]. - Abstract - Europe PMC … Influence of more viscous complex …
Number of citations: 2 europepmc.org

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